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Compound of Interest

Compound Name: Methyl 4-bromobenzoate

Cat. No.: B139916

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Methyl 4-
bromobenzoate, a compound of interest in various fields of chemical research and
development. The following sections present the nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data in a structured format, along with the experimental
protocols for data acquisition.

Spectroscopic Data Summary

The spectroscopic data for Methyl 4-bromobenzoate is summarized in the following tables,
providing a clear and concise reference for researchers.

Table 1: *H NMR Spectral Data of Methyl 4-bromobenzoate (CDCIs)
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. . Coupling
Chemical Shift o . .
Multiplicity Constant (J) Integration Assignment
(3) ppm
Hz

Aromatic H
7.87 Doublet (d) 8.6 2H (ortho to -

COOCHSs)

Aromatic H
7.55 Doublet (d) 8.6 2H

(ortho to -Br)
3.87 Singlet (s) - 3H -OCHs

Table 2: 13C NMR Spectral Data of Methyl 4-bromobenzoate (CDClIs)

Chemical Shift (6) ppm Assignment

165.7 C=0 (Ester)

131.9 Aromatic CH

131.1 Aromatic CH

130.6 Aromatic C-Br

128.5 Aromatic C-COOCHS3
51.2 -OCHs

Table 3: Infrared (IR) Spectral Data of Methyl 4-bromobenzoate

Wavenumber (cm—?)

Assignment

~3000 Aromatic C-H Stretch
~1720 C=0 Ester Stretch (Strong)
~1600, ~1485 Aromatic C=C Bending
~1280, ~1100 C-O Ester Stretch

~1010 C-Br Stretch
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Table 4: Mass Spectrometry (MS) Data of Methyl 4-bromobenzoate

m/z Relative Intensity Assignment
[M]*, Molecular ion peak
214/216 Moderate )
(presence of Br isotopes)
183/185 High [M - OCH3s]*
155/157 Moderate [M - COOCHs]*
127 Low [C7H4O]*
76 Moderate [CeHa]*

Experimental Workflow Visualization

The logical workflow for the spectroscopic analysis of a chemical compound like Methyl 4-
bromobenzoate is illustrated in the diagram below.
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Caption: Workflow for the structural elucidation of Methyl 4-bromobenzoate.

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented

above.
1H and 3C NMR Spectroscopy of a Solid Organic Compound

e Sample Preparation:
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o Approximately 5-10 mg of solid Methyl 4-bromobenzoate is accurately weighed and
dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCIs)
in a clean, dry vial.

o The solution is then filtered through a pipette with a cotton or glass wool plug into a
standard 5 mm NMR tube to remove any particulate matter.

o The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.

 Instrumentation and Data Acquisition:
o A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

o The instrument is locked onto the deuterium signal of the solvent and the magnetic field is
shimmed to achieve homogeneity.

o For 'H NMR, a standard pulse sequence is used with a spectral width typically from 0 to
12 ppm.

o For 3C NMR, a proton-decoupled pulse sequence is employed with a spectral width of
approximately O to 220 ppm.

o The number of scans is adjusted to achieve an adequate signal-to-noise ratio.

» Data Processing:

[¢]

The acquired Free Induction Decay (FID) is processed using a Fourier transform.

o

The resulting spectrum is phased and baseline corrected.

[e]

Chemical shifts are referenced to the residual solvent peak or an internal standard (e.qg.,
Tetramethylsilane, TMS, at 0 ppm).

FT-IR Spectroscopy of a Solid Organic Compound using the KBr Pellet Method

e Sample Preparation:
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[e]

Approximately 1-2 mg of finely ground Methyl 4-bromobenzoate is mixed with 100-200
mg of dry, IR-grade potassium bromide (KBr) powder in an agate mortar and pestle.

[e]

The mixture is thoroughly ground to ensure a homogenous sample.

o

The powdered mixture is then transferred to a pellet die.

[¢]

A hydraulic press is used to apply several tons of pressure to the die, forming a thin,
transparent pellet.

e Instrumentation and Data Acquisition:

o

A Fourier Transform Infrared (FT-IR) spectrometer is used for analysis.

[¢]

A background spectrum of a pure KBr pellet is first collected to account for any
atmospheric and instrumental variations.

[¢]

The KBr pellet containing the sample is then placed in the sample holder of the
spectrometer.

[¢]

The sample spectrum is recorded, typically in the range of 4000-400 cm™1.
» Data Processing:

o The instrument's software automatically ratios the sample spectrum against the
background spectrum to produce a transmittance or absorbance spectrum.

o The resulting spectrum is analyzed for characteristic absorption bands corresponding to
the functional groups present in the molecule.

Electron lonization Mass Spectrometry of a Solid Organic Compound
e Sample Introduction and lonization:

o A small amount of solid Methyl 4-bromobenzoate is introduced into the mass
spectrometer, typically via a direct insertion probe.

o The sample is vaporized by heating under high vacuum.
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o In the ion source, the gaseous molecules are bombarded with a high-energy electron
beam (typically 70 eV), causing ionization and fragmentation.

e Mass Analysis and Detection:

o The resulting positively charged ions are accelerated and passed through a mass analyzer
(e.g., quadrupole or time-of-flight).

o The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
o A detector records the abundance of each ion at its specific m/z value.
» Data Processing:
o A mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

o The spectrum is analyzed to identify the molecular ion peak, which corresponds to the
molecular weight of the compound, and the fragmentation pattern, which provides
structural information. The isotopic pattern of bromine ("°Br and 8Br) is also observed.

» To cite this document: BenchChem. [A Comprehensive Spectroscopic Analysis of Methyl 4-
bromobenzoate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b139916#spectroscopic-data-nmr-ir-ms-for-methyl-4-
bromobenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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